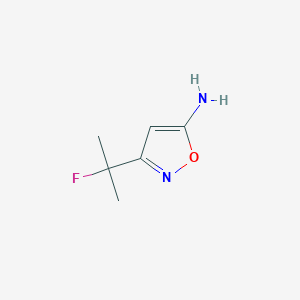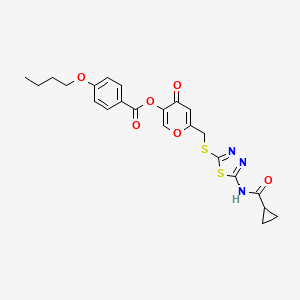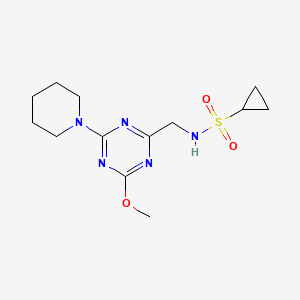
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C13H21N5O3S and its molecular weight is 327.4. The purity is usually 95%.
BenchChem offers high-quality N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polypharmacological Approach and CNS Disorders
N-alkylation of sulfonamide moiety in arylsulfonamide derivatives has shown potential in designing selective 5-HT7 receptor ligands or multifunctional agents. This approach facilitates the treatment of complex diseases by extending a polypharmacological strategy. Notably, specific N-alkylated arylsulfonamides have demonstrated potent and selective antagonistic properties towards the 5-HT7 receptor, indicating promising antidepressant-like and pro-cognitive properties. This supports further exploration into the therapeutic potential of such compounds for treating central nervous system (CNS) disorders (Canale et al., 2016).
Herbicidal Activity
The compound N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, among others within the triazolopyrimidine sulfonanilide class, has been identified for its significant herbicidal activity. These compounds, by inhibiting acetohydroxyacid synthase, offer a new direction for developing herbicides with high activity levels and faster degradation rates in soil, demonstrating effective post-emergent herbicidal activity against broad-leaf weeds and safety to crops like rice, maize, and wheat (Chen et al., 2009).
Polymorphism Control in Drug Development
Controlling polymorphism is critical in drug development for ensuring consistent drug delivery and stability. Studies on ASP3026, a compound structurally related to N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide, highlight the significance of selecting the most stable polymorph for solid formulations. Temperature-dependent variations in solution structures before nucleation have been crucial for the selective crystallization of desired polymorphs, showcasing the intricate relationship between crystallization conditions and polymorph stability (Takeguchi et al., 2015).
Serotonin Receptor Imaging
Research on 18F-Mefway, a PET imaging agent, in comparison to 18F-FCWAY for quantifying 5-HT1A receptors in humans, underscores the potential of substituted piperazine compounds in improving imaging techniques. While 18F-Mefway demonstrated lower distribution volume ratios and greater overestimation bias than 18F-FCWAY, its resistance to in vivo defluorination highlights the advantage of certain chemical modifications in enhancing imaging quality and reducing the need for defluorination inhibitors (Choi et al., 2015).
Wirkmechanismus
Target of Action
The primary target of N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide is the Polycomb Repressive Complex 2 (PRC2) . PRC2 plays a major role in transcriptional silencing, in part by installing methylation marks on lysine 27 of histone 3 . Dysregulation of PRC2 function correlates with certain malignancies and poor prognosis .
Mode of Action
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide: interacts with PRC2 by inhibiting its catalytic engine, EZH2 . This inhibition disrupts the ability of PRC2 to install methylation marks on histone 3, thereby affecting transcriptional silencing .
Biochemical Pathways
The inhibition of EZH2 by N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide affects the biochemical pathway of transcriptional silencing . This disruption can lead to changes in gene expression, potentially reversing the dysregulation associated with certain malignancies .
Pharmacokinetics
The pharmacokinetic properties of N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide It is known that the compound demonstrates robust antitumor effects in a karpas-422 xenograft model when dosed at 160 mg/kg bid .
Result of Action
The molecular and cellular effects of N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide ’s action include changes in gene expression due to the disruption of transcriptional silencing . This can potentially lead to the reversal of dysregulation associated with certain malignancies .
Eigenschaften
IUPAC Name |
N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3S/c1-21-13-16-11(9-14-22(19,20)10-5-6-10)15-12(17-13)18-7-3-2-4-8-18/h10,14H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPXNDUVXCQAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

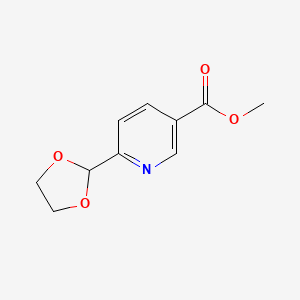
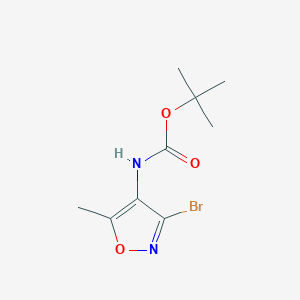
![(2E)-3-[(2-chlorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2711715.png)
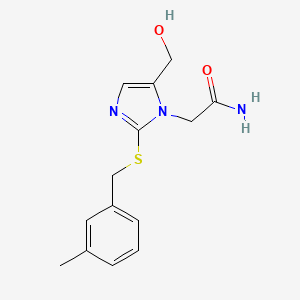
![2-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B2711717.png)
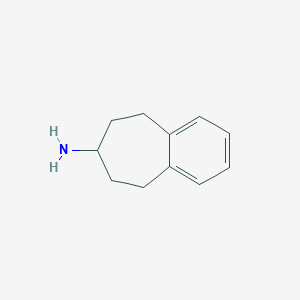
![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711719.png)
![2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B2711720.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2711723.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2711724.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2711725.png)
![Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2711726.png)
